molecular formula C11H19NO2 B13458560 Tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate

Tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B13458560
M. Wt: 197.27 g/mol
InChI Key: RJASBIIDCJVIRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is a bicyclic amine derivative featuring a tert-butyl carbamate protecting group and a methyl substituent at the 1-position of the azabicyclo[2.1.1]hexane scaffold. The methyl group at position 1 likely enhances steric bulk and lipophilicity compared to unsubstituted or polar-substituted derivatives .

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate

InChI

InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)12-7-8-5-11(12,4)6-8/h8H,5-7H2,1-4H3

InChI Key

RJASBIIDCJVIRR-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)CN2C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate can be achieved through several methods. One common approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules. Another method involves the Mannich reaction, which is a condensation reaction of a carbonyl compound, formaldehyde, and a primary or secondary amine. Industrial production methods may vary, but they often involve large-scale synthesis using similar reaction conditions.

Chemical Reactions Analysis

Tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include catalytic hydrogenation agents, Grignard reagents, and oxidizing agents. For example, the compound can be synthesized using photochemistry to access new building blocks via [2 + 2] cycloaddition . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 1-methyl-2-azabicyclo[211]hexane-2-carboxylate has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study the effects of bicyclic structures on biological systemsIn industry, it can be used in the production of various chemical products .

Mechanism of Action

The mechanism of action of tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with molecular targets and pathways in biological systems. The specific molecular targets and pathways involved depend on the context in which the compound is used. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name (CAS) Substituent(s) Molecular Formula Molecular Weight Key Properties
Tert-butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate (467454-33-7) None (base structure) C10H17NO2 183.25 Lipophilic; serves as a scaffold for functionalization.
Tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate (CID 146081949) 4-OH C10H17NO3 199.25 Polar hydroxyl group increases solubility; CCS (M+H)+: 141.9 Ų.
Tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate (467454-51-9) 1-CH2OH C11H19NO3 213.27 Enhanced polarity due to hydroxymethyl; potential for hydrogen bonding.
Tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate (359779-73-0) 5-COCH3 C12H19NO3 225.28 Ketone functionality enables nucleophilic reactions (e.g., condensations).
Tert-butyl exo-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate (1251016-11-1) 5-NH2 C10H18N2O2 198.27 Amino group introduces basicity; intermediate in drug synthesis.
Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate (1250997-62-6) 1-CH2NH2 C11H20N2O2 212.29 Primary amine enables conjugation; hydrochloride salt (CAS 1803597-21-8) improves stability .

Notes:

  • Lipophilicity: Methyl and tert-butyl groups (e.g., target compound) enhance membrane permeability, whereas hydroxyl or amino groups increase water solubility .
  • Collision Cross Section (CCS) : The 4-hydroxy derivative exhibits a CCS of 141.9 Ų for [M+H]+, useful in mass spectrometry-based identification .

Key Challenges and Considerations

  • Steric Effects : The 1-methyl group in the target compound may hinder reactions at adjacent positions, requiring tailored synthetic conditions.
  • Solubility Trade-offs : While polar substituents improve aqueous solubility, they may reduce blood-brain barrier penetration compared to lipophilic analogs .
  • Stereochemical Complexity : Bicyclo[2.1.1]hexane derivatives often exhibit rigid geometries, influencing their binding to biological targets .

Biological Activity

Tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is a bicyclic compound with the molecular formula C11H19NO2C_{11}H_{19}NO_2. Its structure features a tert-butyl group and an azabicyclic framework, which contributes to its unique biological properties. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Predicted Collision Cross Section

The predicted collision cross-section (CCS) values for various adducts of the compound are summarized in the table below:

Adductm/zPredicted CCS (Ų)
[M+H]+198.14887142.6
[M+Na]+220.13081145.1
[M+NH4]+215.17541148.5
[M+K]+236.10475144.8
[M-H]-196.13431136.1
[M+Na-2H]-218.11626139.0
[M]+197.14104139.8

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity against a variety of pathogens, including multidrug-resistant strains of bacteria like Staphylococcus aureus and Klebsiella pneumoniae .

Case Study: Antibacterial Efficacy

In one study, a related compound demonstrated minimal inhibitory concentrations (MICs) ranging from <0.03125<0.03125 to 0.25μg/mL0.25\,\mu g/mL against Gram-positive bacteria, indicating strong antibacterial potential . This suggests that tert-butyl derivatives may also possess similar efficacy, warranting further investigation.

The mechanism through which these compounds exert their antibacterial effects often involves inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription . The binding interactions at the enzyme's active site have been elucidated through crystallographic studies, revealing how structural modifications can enhance potency and selectivity.

Pharmacokinetics and Safety Profile

While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable solubility and metabolic stability in preliminary studies . Toxicity assessments are crucial for evaluating the safety profile before clinical applications.

Summary of Literature

Despite the promising structural characteristics and preliminary biological activity data, comprehensive literature on this compound is scarce . Further research is necessary to explore its full potential in medicinal chemistry.

Future Directions

Future studies should focus on:

  • In vitro and in vivo efficacy : Conducting detailed assays to evaluate the antibacterial activity against a broader range of pathogens.
  • Structural optimization : Modifying the compound's structure to enhance its pharmacological properties while minimizing toxicity.
  • Mechanistic studies : Investigating the exact pathways through which this compound interacts with bacterial enzymes.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate, and how do reaction conditions influence yield and purity?

  • The synthesis typically involves multi-step protocols, including photochemical [2+2] cycloaddition of 1,5-dienes under UV light to form the bicyclic core . Critical parameters include:

  • Catalysts : Use of Pd/C for hydrogenation steps or tert-butyl chloroformate for esterification .
  • Temperature : Controlled conditions (e.g., 0–25°C) to prevent side reactions.
  • Purification : Flash column chromatography (silica gel, hexanes/EtOAc gradients) achieves >95% purity .
    • Data Note : Yields range from 30% to 76%, depending on substituent positioning and reaction scale .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR identify bicyclic geometry and substituent positions. For example, splitting patterns at δ 1.2–1.4 ppm confirm tert-butyl groups, while δ 3.0–4.0 ppm corresponds to azabicyclo protons .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 200.12813 [M+H]+) .
  • IR : Peaks near 1700 cm1^{-1} confirm ester carbonyl groups .

Advanced Research Questions

Q. How does stereochemistry impact the compound’s reactivity and biological activity?

  • The exo/endo configuration of substituents (e.g., methyl or amino groups) dictates:

  • Reactivity : Exo-amino derivatives show higher nucleophilicity in substitution reactions .
  • Biological Activity : Exo-5-amino analogs exhibit neuroprotective effects in Alzheimer’s models, reducing amyloid-beta plaques by 40% .
    • Data Contradiction : Some studies report conflicting bioactivity for enantiomers (e.g., (1R,4R,5S) vs. (1S,4S,5R)), necessitating chiral HPLC or X-ray crystallography for resolution .

Q. What computational methods predict physicochemical properties like collision cross-section (CCS) for this compound?

  • Predicted CCS : Using ion mobility-mass spectrometry (IM-MS), adducts like [M+H]+ yield CCS values of 141.9 Ų, critical for structural validation .
  • Molecular Dynamics : Simulations (e.g., AMBER) model solvent interactions, revealing tert-butyl groups enhance solubility in non-polar solvents (logP = 1.7) .

Q. How do structural analogs compare in enzyme inhibition assays?

  • Case Study :

CompoundEnzyme TargetIC50_{50} (μM)Source
tert-butyl 1-methyl-...Cytochrome P45012.3
tert-butyl 5-amino-...Amyloid-beta synthase8.9
  • Mechanistic Insight : The methyl group at position 1 reduces steric hindrance, improving binding to hydrophobic enzyme pockets .

Methodological Challenges

Q. How to resolve discrepancies in reported reaction yields for photochemical syntheses?

  • Key Variables :

  • Light Source : UV wavelength (254 nm vs. 365 nm) impacts cycloaddition efficiency .
  • Scale : Microscale reactions (<1 g) often report lower yields (30%) than industrial protocols (76%) .
    • Mitigation : Optimize light intensity and use flow reactors for scalability .

Q. What strategies improve the stability of this compound under storage conditions?

  • Degradation Pathways : Hydrolysis of the ester group occurs at >40°C or high humidity .
  • Stabilization :

  • Store at -20°C under inert gas (N2_2) .
  • Lyophilization increases shelf life to >2 years .

Biological and Pharmacological Applications

Q. What in vitro models validate its neuroprotective effects?

  • Mouse Neuronal Cells : Pre-treatment (10 μM) reduces oxidative stress markers (e.g., ROS by 55%) via Nrf2 pathway activation .
  • Limitations : Poor blood-brain barrier (BBB) penetration in vivo requires prodrug derivatization (e.g., ester-to-acid conversion) .

Q. How does its antimicrobial activity compare to structurally related bicyclic compounds?

  • MIC Values :

PathogenMIC (μg/mL)Analog (MIC)
S. aureus168 (5-amino analog)
E. coli6432 (hydroxymethyl)
  • Structure-Activity Relationship (SAR) : Amino groups enhance Gram-positive activity, while polar substituents improve solubility .

Data Reproducibility Guidelines

  • Synthesis : Report exact UV light intensity (e.g., 15 W) and reaction vessel geometry .
  • Characterization : Deposit raw NMR/HRMS data in public repositories (e.g., PubChem) .
  • Bioassays : Use standardized cell lines (e.g., SH-SY5Y for neuroprotection) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.